molecular formula C19H17N3O4 B2596411 2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 903250-78-2

2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Cat. No.: B2596411
CAS No.: 903250-78-2
M. Wt: 351.362
InChI Key: INKFZTMGGMBKTQ-UHFFFAOYSA-N
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Description

2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a synthetic organic compound based on the julolidine scaffold, a structure recognized for its strong electron-donating properties and role in advanced material science . The julolidine system, which features fused rings locking the nitrogen lone-pair into conjugation with the aromatic core, confers unusual reactivity and electronic characteristics that are valuable for research . This particular molecule integrates a 2-nitrobenzamide moiety, a functional group often investigated for its potential in medicinal chemistry and as a precursor in organic synthesis. The primary research applications for this compound are anticipated to be in the development of fluorescent probes and chemosensors, given that julolidine-based dyes are known for their use in the chromogenic detection of metal ions such as copper, zinc, iron, and aluminum . Furthermore, julolidine derivatives are employed as fluorescent probes for measuring cell-membrane viscosity and have been utilized as red emitters in organic light-emitting diodes (OLEDs) . The specific structural features of this compound, including the electron-withdrawing nitro group and the amide linkage, may be tuned to explore structure-activity relationships in various photophysical or biological contexts. Researchers are encouraged to investigate its full potential in these fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-17-8-7-13-11-14(10-12-4-3-9-21(17)18(12)13)20-19(24)15-5-1-2-6-16(15)22(25)26/h1-2,5-6,10-11H,3-4,7-9H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKFZTMGGMBKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4[N+](=O)[O-])CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the hexahydropyridoquinoline core, which can be synthesized through a Pictet-Spengler reaction involving a tryptamine derivative and an aldehyde. The resulting intermediate is then subjected to nitration to introduce the nitro group, followed by acylation with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various coupling reactions.

    Reduction: The carbonyl group in the hexahydropyridoquinoline ring can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzamide group.

Major Products

    Reduction of the nitro group: Produces the corresponding amine.

    Reduction of the carbonyl group: Produces alcohol derivatives.

    Substitution reactions: Yield various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, making it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in materials science or catalysis.

Mechanism of Action

The mechanism of action of 2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide would depend on its specific interactions with biological targets. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components. The benzamide moiety might bind to specific proteins or enzymes, modulating their activity. The hexahydropyridoquinoline structure could interact with nucleic acids or other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Modifications and Substituent Variations

N-(8,11-Dioxo-5,6,8,11-Tetrahydro-4H-Pyrano[3,2-c]Pyrido[3,2,1-ij]quinolin-10-yl)Benzamide (Compound 22)
  • Core Differences: Incorporates a pyran ring fused to the pyridoquinolin system (8,11-dioxo vs. 3-oxo in the target compound).
  • Substituent : Benzamide without a nitro group.
4-Chloro-3-Nitro-N-(3-Oxo-1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)Benzamide
  • Substituent Differences : Nitro group at position 3 and chloro at position 4 on the benzamide ring.
  • Impact : The chloro substituent increases lipophilicity, while the nitro group’s position may sterically hinder interactions compared to the target compound’s 2-nitro configuration .
N'-((8-Hydroxy...quinolin-9-yl)Methylene)-2-Nitrobenzohydrazide (H2L1)
  • Functional Group : Benzohydrazide instead of benzamide.
  • Application: Forms diorganotin(IV) complexes with antimicrobial activity. The hydrazide moiety enhances metal coordination, unlike the amide group in the target compound .

Functional Group Derivatives

(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)Boronic Acid
  • Substituent : Boronic acid at position 8.
N1-(3-Hydroxypropyl)-N2-(3-Oxo-1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)Oxalamide
  • Functional Group : Oxalamide bridge instead of benzamide.

Comparative Data Table

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Applications/Properties
2-Nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide Pyrido[3,2,1-ij]quinolin-3-one 2-Nitrobenzamide ~395.37* Biological target modulation
N-(8,11-Dioxo-5,6,8,11-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-10-yl)benzamide Pyrano-pyridoquinolin-8,11-dione Benzamide ~437.42 Synthetic intermediate
4-Chloro-3-nitro-N-(3-oxo-...quinolin-9-yl)benzamide Pyrido[3,2,1-ij]quinolin-3-one 4-Chloro-3-nitrobenzamide ~429.82 Structure-activity relationship
H2L1 (Hydrazide derivative) Pyrido[3,2,1-ij]quinolin-8-ol 2-Nitrobenzohydrazide ~452.34 Antimicrobial metal complexes
(Hexahydropyrido[3,2,1-ij]quinolin-9-yl)boronic acid Pyrido[3,2,1-ij]quinolin Boronic acid ~217.08 Suzuki coupling precursor

*Calculated based on formula C₂₀H₁₈N₄O₄.

Biological Activity

Chemical Structure and Properties

The structure of the compound can be broken down into two main components: a nitrobenzamide moiety and a hexahydropyridoquinoline structure. The presence of the nitro group is significant as it often correlates with various biological activities, including antimicrobial and anticancer properties.

Molecular Formula

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: 342.36 g/mol

Structural Representation

The compound features a benzamide linked to a nitro group and a hexahydropyridoquinoline derivative. This unique combination may impart specific pharmacological properties.

Anticancer Activity

Research has indicated that compounds similar to 2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide exhibit significant anticancer activity. For instance:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Case Studies: In vitro studies have shown that derivatives of this compound can reduce the viability of various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

The nitro group in the benzamide structure is known for its ability to disrupt bacterial cell walls and interfere with DNA replication.

  • Efficacy: Preliminary studies suggest that the compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Research Findings: A study demonstrated that similar nitro compounds showed an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition of bacterial growth.

Enzyme Inhibition

There are indications that this compound may act as an inhibitor for specific enzymes involved in cancer metabolism.

  • Target Enzymes: Research suggests potential inhibition of enzymes like topoisomerases or kinases which play critical roles in cancer cell survival and proliferation.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits key metabolic enzymes

Case Studies Overview

StudyMethodologyFindings
In vitro Cancer StudyCell viability assaysSignificant reduction in viability observed
Antibacterial TestingDisk diffusion methodEffective against E. coli and S. aureus

Q & A

Q. Key Reaction Conditions

  • Nitrosation : NaNO₂ in HCl (0–5 °C).
  • Condensation : Ethanol, HCl, reflux.
  • Purification : Column chromatography (silica gel).

How is the molecular structure of this compound confirmed experimentally?

Basic Structural Characterization
X-ray crystallography is the gold standard for structural confirmation. For example, single-crystal X-ray diffraction (SCXRD) at 100 K with a Bruker D8 Venture diffractometer can determine bond lengths, angles, and torsional parameters. Refinement using SHELXL (from the SHELX suite) ensures accuracy, with R-factors (e.g., R₁ = 0.037) and data-to-parameter ratios (e.g., 12.2:1) validating the model .

Q. Complementary Techniques

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .

How can researchers resolve discrepancies in crystallographic data during refinement?

Advanced Methodological Approach
Discrepancies often arise from poor data quality or twinning. Use SHELXD for structure solution and SHELXL for refinement, leveraging constraints (e.g., ISOR, DELU) to stabilize disordered regions. For high-resolution data, incorporate anisotropic displacement parameters. Cross-validate with independent refinement software (e.g., OLEX2) and analyze residual electron density maps to identify missed solvent molecules .

Q. Example Workflow

Data Collection : Ensure completeness > 95% and I/σ(I) > 2.

Twinning Analysis : Use TWINLAW in SHELXL to detect twinning.

Model Validation : Check via PLATON or CCDC Mercury .

What computational methods predict the reactivity of the nitro group in this compound?

Advanced Theoretical Framework
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets, such as enzymes or receptors, by simulating binding affinities .

Q. Key Parameters to Compute

  • Electrostatic Potential Maps : Identify electron-deficient regions near the nitro group.
  • Binding Energy (ΔG) : Quantify ligand-protein interactions .

What analytical techniques are recommended for assessing purity and stability?

Q. Basic Quality Control

  • HPLC : Use a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA) with UV detection at λ = 254 nm.
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., mp > 250 °C).
  • Stability Studies : Accelerated aging (40°C/75% RH for 6 months) with periodic NMR/HPLC checks .

How does the fused pyrido-quinolinone scaffold influence spectroscopic properties?

Advanced Spectral Analysis
The rigid heterocyclic system enhances π-conjugation, leading to:

  • UV-Vis : Strong absorbance at ~300–350 nm (n→π* transitions).
  • Fluorescence : Emission in the visible range (λem ≈ 400–450 nm) due to extended conjugation.
  • ¹³C NMR : Distinct carbonyl signals at δ ≈ 170–180 ppm for the 3-oxo group .

Q. Table 1: Key Spectroscopic Data

TechniqueObserved FeatureReference
¹H NMR (DMSO-d6)Aromatic protons: δ 7.2–8.1 ppm
¹³C NMRCarbonyl (C=O): δ 172.5 ppm
HRMS[M+H]⁺: m/z 378.1452 (calc. 378.1448)

How can researchers design experiments to study degradation pathways?

Q. Advanced Experimental Design

  • Forced Degradation : Expose to stressors (heat, light, pH extremes) and analyze products via LC-MS/MS.
  • Isotope Labeling : Use ¹⁵N-labeled nitro groups to track fragmentation patterns.
  • Mechanistic Probes : Add radical scavengers (e.g., BHT) to identify free-radical-mediated pathways .

Q. Critical Parameters

  • pH-Dependent Stability : Compare degradation rates in buffers (pH 1–13).
  • Activation Energy (Eₐ) : Calculate via Arrhenius plots from accelerated stability data .

What strategies optimize crystallization for X-ray studies?

Q. Advanced Crystallography Tips

  • Solvent Screening : Use vapor diffusion (e.g., ethanol/water mixtures) or slow evaporation.
  • Seeding : Introduce microcrystals to induce ordered growth.
  • Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling (100 K) .

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